4-(Cyclohexylmethoxy)-benzenepropanoic acid
Description
4-(Cyclohexylmethoxy)-benzenepropanoic acid is a benzenepropanoic acid derivative characterized by a propanoic acid group (-CH₂CH₂COOH) attached to a benzene ring substituted at the para position with a cyclohexylmethoxy group (-OCH₂C₆H₁₁). This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl moiety and hydrogen-bonding capacity via the carboxylic acid and ether oxygen.
Properties
IUPAC Name |
3-[4-(cyclohexylmethoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h6-7,9-10,14H,1-5,8,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBGUTIKECCSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-benzenepropanoic acid typically involves the following steps:
Formation of the Cyclohexylmethoxy Group: This can be achieved through the Williamson ether synthesis, where cyclohexylmethanol reacts with a suitable benzyl halide under basic conditions to form the cyclohexylmethoxy group.
Attachment to Benzene Ring: The cyclohexylmethoxy group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethoxy)-benzenepropanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of cyclohexylmethoxybenzoic acid or cyclohexylmethoxybenzaldehyde.
Reduction: Formation of cyclohexylmethoxybenzyl alcohol or cyclohexylmethoxybenzaldehyde.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
4-(Cyclohexylmethoxy)-benzenepropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethoxy)-benzenepropanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The bioactivity and physicochemical properties of benzenepropanoic acid derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives
Key Structural and Functional Insights
Substituent Effects on Lipophilicity: Cyclohexylmethoxy (logP ~3.5 estimated) balances lipophilicity and solubility, favoring membrane permeability . Morpholine sulfonyl introduces polar sulfonamide and ether groups, reducing logP (~2.0) and enhancing metabolic stability .
Bioactivity and Receptor Interactions: TUG-891 and GW9508 demonstrate the importance of aromatic substituents (e.g., biphenyl or phenoxyphenyl) in FFAR binding. The fluorine atom in TUG-891 enhances receptor affinity via hydrophobic interactions . Chirality: Enantiomers like compound 1 (S-configuration) and 2 (R-configuration) in exhibit divergent bioactivities, emphasizing the role of stereochemistry in target engagement .
Functional Group Diversity: Ethynyl groups (CAY10587) and methylphenyl moieties enhance π-π stacking with hydrophobic receptor pockets, critical for anti-inflammatory effects . Amino groups (Q-13) may confer antibacterial activity by disrupting microbial membranes .
Synthetic Applications :
- Derivatives with morpholine sulfonyl groups () are versatile intermediates in drug synthesis due to their stability and compatibility with coupling reactions .
Biological Activity
4-(Cyclohexylmethoxy)-benzenepropanoic acid, with the molecular formula C16H22O3, is an organic compound characterized by its unique cyclohexylmethoxy group linked to a benzene ring and a propanoic acid moiety. This compound has garnered attention for its potential biological activities , particularly in antimicrobial and anti-inflammatory domains.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its effectiveness against various bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing its potential as a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in several preclinical studies. It was found to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating conditions characterized by chronic inflammation. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.
The mechanism of action involves interaction with specific molecular targets within biological pathways. Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes, although detailed mechanisms remain to be fully elucidated.
Table of Biological Activity Results
| Activity Type | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 | |
| Anti-inflammatory | Human macrophages | IC50: 25 |
Case Study: Efficacy in Inflammatory Models
In a controlled experiment using murine models of inflammation, administration of this compound resulted in a significant decrease in inflammation markers compared to control groups. The study highlighted the compound's potential to alleviate symptoms associated with inflammatory diseases such as arthritis.
Additional Research Insights
Recent investigations into the pharmacokinetics of this compound have revealed promising absorption and distribution profiles, suggesting that it may be effectively utilized in therapeutic applications. The compound's solubility and stability under physiological conditions further enhance its potential for development into pharmaceutical formulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
